

# Comprehensive $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of 2-(4-Octylphenyl)ethanol

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## Compound of Interest

Compound Name: 2-(4-Octylphenyl)ethanol

Cat. No.: B019509

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A detailed assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra for the non-ionic surfactant intermediate, **2-(4-octylphenyl)ethanol**, is presented. This guide provides a thorough comparison with analogous compounds and is supported by predicted spectral data, offering a valuable resource for researchers in synthetic chemistry and material science.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **2-(4-octylphenyl)ethanol** reveals distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons. The chemical shifts are influenced by the electron-donating alkyl group on the phenyl ring and the hydroxyl group of the ethanol moiety. A summary of the predicted assignments is provided in Table 1.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-(4-Octylphenyl)ethanol**

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H-2', H-6'	7.14	d	2H	8.0
H-3', H-5'	7.11	d	2H	8.0
H-1	3.84	t	2H	6.6
H-2	2.83	t	2H	6.6
H-1"	2.58	t	2H	7.7
H-2"	1.59	p	2H	7.5
H-3" to H-7"	1.29	m	10H	-
H-8"	0.88	t	3H	7.0
-OH	Variable	s	1H	-

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum provides insights into the carbon framework of the molecule. The assignments, detailed in Table 2, distinguish between the aromatic carbons, the ethanol side-chain, and the octyl group.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-(4-Octylphenyl)ethanol**

Carbon	Chemical Shift (ppm)
C-4'	141.2
C-1'	135.8
C-3', C-5'	128.9
C-2', C-6'	128.7
C-1	63.8
C-2	38.6
C-1"	35.5
C-2"	31.9
C-3"	31.6
C-4" to C-6"	29.4-29.3
C-7"	22.7
C-8"	14.1

## Comparative Spectral Analysis

To validate the predicted assignments, a comparison was made with the experimental NMR data of structurally related compounds: 2-phenylethanol, 2-(4-methylphenyl)ethanol, and 1-octanol.

- **Aromatic Region:** The aromatic protons of **2-(4-octylphenyl)ethanol** are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are similar to those observed for 2-(4-methylphenyl)ethanol, with the electron-donating alkyl group causing a slight upfield shift compared to 2-phenylethanol.
- **Ethanol Side-Chain:** The methylene protons of the ethanol group (H-1 and H-2) are predicted as triplets due to coupling with each other. Their chemical shifts are comparable to those in 2-phenylethanol. The carbon signals for this side chain (C-1 and C-2) are also in agreement with the reference compounds.

- Octyl Chain: The signals for the octyl group are assigned based on the well-established chemical shifts for n-alkanes, with the terminal methyl group (H-8" and C-8") appearing at the highest field. The assignments are consistent with the experimental data for 1-octanol.

## Experimental Protocols

### NMR Spectroscopy:

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. The sample would be prepared by dissolving approximately 10-20 mg of **2-(4-octylphenyl)ethanol** in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

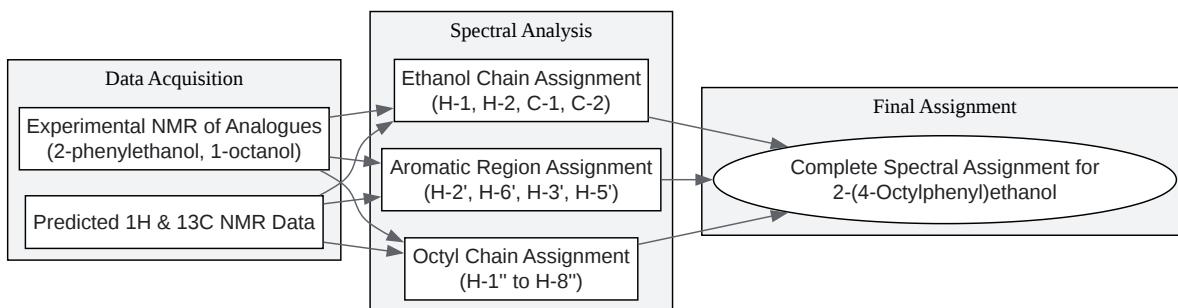
- $^1\text{H}$  NMR: Standard acquisition parameters would be used, including a  $30^\circ$  pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR: A proton-decoupled sequence would be employed with a  $45^\circ$  pulse width, a relaxation delay of 2.0 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

## Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of **2-(4-octylphenyl)ethanol** with atom numbering used for the NMR assignments.

Caption: Molecular structure of **2-(4-Octylphenyl)ethanol** with atom numbering for NMR assignment.

The following diagram illustrates the logical workflow for the spectral assignment.



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Caption: Workflow for the 1H and 13C NMR spectral assignment of **2-(4-octylphenyl)ethanol**.

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